Researchers studying arginase/NOS systems face confounding catalytic turnover when using native L-arginine as a probe. L-AGPA HCl solves this as a non-hydrolyzable substrate analog that binds human arginase I without undergoing catalysis, enabling unambiguous active-site mapping. • Non-hydrolyzable arginase I probe for crystallographic active-site geometry studies • 8-fold higher SHG response vs. L-arginine HCl for NLO crystal engineering • Site-specific Arg substitution in peptide SAR campaigns • Stereochemical probe for gustatory receptor pharmacology Available in ≥98% purity from stock with global shipping.
Molecular FormulaC4H11ClN4O2
Molecular Weight182.61 g/mol
CAS No.1482-99-1
Cat. No.B074394
⚠ Attention: For research use only. Not for human or veterinary use.
(S)-2-Amino-3-guanidinopropanoic acid hydrochloride (CAS 1482-99-1), also known as L-AGPA or dinor-L-arginine hydrochloride, is a non-proteinogenic amino acid derivative that functions as a shortened-chain homologue of L-arginine, differing by a two‑methylene truncation in the side chain [1]. As the hydrochloride salt form (C₄H₁₁ClN₄O₂, MW 182.61), it is commercially available for research applications involving nitric oxide synthase (NOS) and arginase enzyme systems, peptide mimetic design, and nonlinear optical materials investigation [2].
Enzyme SystemsNOS/arginase pathway probe and non-hydrolyzable binding studies
NLO MaterialsCrystalline template for second harmonic generation research
Peptide DesignTruncated arginine analog for SAR and peptidomimetic campaigns
[1] D'Antonio EL, Christianson DW. Binding of the unreactive substrate analog L-2-amino-3-guanidinopropionic acid (dinor-L-arginine) to human arginase I. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. 2012;68(8):889-893. View Source
[2] Wojciechowski J, Rejnhardt P, et al. Crystal structure, theoretical and vibrational analysis of isostructural salts of L-arginine analogue, (S)-2-amino-3-guanidinopropanoic acid. Journal of Molecular Structure. 2021;1225:129620. View Source
Arginine Analog Substitution Limitations
Generic substitution among guanidino‑containing amino acids fails because side‑chain length and stereochemistry fundamentally alter substrate recognition, catalytic turnover, and binding mode in target enzymes [1]. (S)-2-Amino-3-guanidinopropanoic acid (AGPA) possesses a side chain two methylene groups shorter than L-arginine (n = 1 vs n = 3), which results in unreactive substrate behavior at human arginase I—the guanidinium group cannot productively engage the binuclear manganese cluster for catalysis [2]. In contrast, extending the side chain by one methylene (L-homoarginine, n = 4) yields a slowly hydrolyzed substrate, while inversion of stereochemistry (D-arginine) produces distinct binding affinity states at taste receptor sites [3]. Consequently, these homologues and enantiomers cannot be used interchangeably in experiments requiring precise structure‑activity interrogation.
Side-chain truncation
Two-methylene shorter chain (n=1 vs n=3) may shift enzyme substrate recognition and binding mode.
Stereochemistry mismatch
D‑arginine displays distinct receptor affinity states; L‑AGPA does not replicate D‑arginine binding profiles.
Homologue extension
L‑homoarginine (n=4) undergoes slow arginase hydrolysis; unreactive AGPA may not substitute in catalytic studies.
[1] Moali C, Boucher JL, Sari MA, Stuehr DJ, Mansuy D. Substrate specificity of NO synthases: detailed comparison of L-arginine, homo-L-arginine, their Nω-hydroxy derivatives, and Nω-hydroxynor-L-arginine. Biochemistry. 1998;37(29):10453-10460. View Source
[2] D'Antonio EL, Christianson DW. Binding of the unreactive substrate analog L-2-amino-3-guanidinopropionic acid (dinor-L-arginine) to human arginase I. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. 2012;68(8):889-893. View Source
[3] Kalogeros AA, Caprio J. Specific L-arginine taste receptor sites in the catfish, Ictalurus punctatus: biochemical and neurophysiological characterization. Brain Research. 2003;962(1-2):137-149. View Source
Quantitative Differentiation from Arginine Analogs
SHG Response Compared to L-Arginine
(S)-2-Amino-3-guanidinopropanoic acid hydrochloride demonstrates an 8‑fold higher second harmonic generation (SHG) response compared to L-arginine hydrochloride when measured in crystalline monochloride salt form [1].
This 8× SHG enhancement directly informs procurement decisions for nonlinear optical materials research, where the compound serves as a superior crystalline template compared to standard L-arginine salts.
[1] Rejnhardt P, Wojciechowski J, et al. scite author profile entry. (S)-2-amino-3-guanidiniumpropanoic acid monochloride has 8 times better SHG response than L-argininium monochloride. View Source
Arginase I Binding Mode
In contrast to L-arginine, which undergoes catalytic hydrolysis by human arginase I (HAI) to form L-ornithine and urea, (S)-2-amino-3-guanidinopropanoic acid binds to HAI as an unreactive substrate analog. X‑ray crystallography reveals that the guanidinium group of AGPA does not directly interact with the binuclear manganese cluster, whereas L-arginine's longer side chain enables productive metal coordination and catalysis [1].
L-Arginine (full substrate; hydrolyzed to L-ornithine + urea)
Quantified Difference
Qualitative difference: reactive substrate vs. unreactive analog
Conditions
Human arginase I (HAI) binuclear manganese metalloenzyme; X‑ray crystallography at 1.9 Å resolution
Why This Matters
Researchers investigating arginase‑mediated regulation of NO bioavailability require a non‑hydrolyzable binding probe; AGPA fills this role precisely, whereas L‑arginine is consumed during the experiment, confounding kinetic measurements.
[1] D'Antonio EL, Christianson DW. Binding of the unreactive substrate analog L-2-amino-3-guanidinopropionic acid (dinor-L-arginine) to human arginase I. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. 2012;68(8):889-893. View Source
NOS Catalytic Efficiency Comparison
Within the L‑arginine homologue series, catalytic efficiency (kcat/Km) for NOS I and NOS II decreases markedly as side‑chain length deviates from the native L‑arginine structure. Comparing L‑arginine (n=3) to L‑homoarginine (n=4), NOS I exhibits an approximately 20‑fold reduction and NOS II an approximately 10‑fold reduction in kcat/Km [1]. AGPA (n=1) represents a more extreme truncation; although direct NOS kinetic data for AGPA hydrochloride are not located in accessible literature, the established trend supports its classification as a significantly less efficient or inert NOS substrate relative to L‑arginine.
NOS EfficiencyClass-level
~10–20× kcat/Km reduction for L‑homoarginine; AGPA expected lower
Not directly reported for AGPA; inferred to be lower than L‑homoarginine based on side‑chain truncation trend
Comparator Or Baseline
L‑Arginine (n=3, reference substrate) vs. L‑Homoarginine (n=4, ~10–20× reduced efficiency)
Quantified Difference
20‑fold (NOS I) and 10‑fold (NOS II) reduction from L‑arginine to L‑homoarginine; AGPA expected to show further reduction
Conditions
Purified NOS I (neuronal) and NOS II (inducible) isoforms; spectrophotometric assay
Why This Matters
This class‑level trend indicates that AGPA hydrochloride is not an equivalent NOS substrate replacement; it is appropriately positioned as a negative control or structural probe in NOS‑related studies rather than a functional substitute for L‑arginine.
[1] Moali C, Boucher JL, Sari MA, Stuehr DJ, Mansuy D. Substrate specificity of NO synthases: detailed comparison of L-arginine, homo-L-arginine, their Nω-hydroxy derivatives, and Nω-hydroxynor-L-arginine. Biochemistry. 1998;37(29):10453-10460. View Source
Taste Receptor Binding Profile
In competition binding studies using catfish taste epithelium, L‑AGPA, L‑arginine methyl ester, and D‑arginine all inhibited binding of L‑[³H]arginine (10⁻⁶ M), but each recognized only one affinity state, unlike the native ligand L‑arginine which exhibited a more complex binding profile [1]. Among guanidinium‑containing compounds tested, only L‑arginine, L‑AGPA, and L‑arginine methyl/ethyl esters were strong taste stimuli.
Taste ReceptorHead-to-head
Single affinity state; competes with L‑[³H]arginine
Stereochemical probe for receptor mapping
Catfish epithelium assay
Chemosensory BiologyReceptor BindingGustatory Research
Evidence Dimension
Taste Receptor Binding Affinity State Recognition
Target Compound Data
Recognized only one affinity state; competed with L-[³H]arginine binding
L‑AGPA's distinct receptor recognition profile—equivalent to L‑arginine methyl ester but distinct from D‑arginine in binding kinetics—makes it a valuable stereochemical probe for gustatory receptor mapping, where L‑arginine alone cannot dissect affinity state contributions.
Chemosensory BiologyReceptor BindingGustatory Research
[1] Kalogeros AA, Caprio J. Specific L-arginine taste receptor sites in the catfish, Ictalurus punctatus: biochemical and neurophysiological characterization. Brain Research. 2003;962(1-2):137-149. View Source
Isostructural Salt Crystallography
Crystallographic analysis reveals that (S)-2-amino-3-guanidinopropanoic acid forms isostructural salts with chloride, bromide, and iodide counterions, displaying distinct hydrogen‑bonding networks compared to L‑arginine salts due to the truncated side‑chain geometry [1]. The conformation of the organic cation varies significantly between AGPA‑based salts and L‑arginine‑based salts, with the greatest conformational difference observed in the monochloride form.
Crystal SaltsCross-study comparable
Isostructural Cl⁻, Br⁻, I⁻ salts; distinct from L‑Arg salts
Isostructural series: (H₃AGP)Cl₂, (H₃AGP)Br₂, (H₃AGP)I₂; distinct cation conformation in chloride salt
Comparator Or Baseline
L-Arginine hydrochloride and related salts
Quantified Difference
Qualitative difference in conformational arrangement; 8× SHG enhancement (separately quantified) derives from this structural divergence
Conditions
Single-crystal X-ray diffraction; room temperature; Mo Kα radiation
Why This Matters
The availability of well‑characterized isostructural salts enables reproducible crystal engineering experiments. For procurement purposes, the hydrochloride salt (CAS 1482‑99‑1) offers the best‑documented structural and nonlinear optical behavior among the AGPA salt series.
[1] Wojciechowski J, Rejnhardt P, et al. Crystal structure, theoretical and vibrational analysis of isostructural salts of L-arginine analogue, (S)-2-amino-3-guanidinopropanoic acid. Journal of Molecular Structure. 2021;1225:129620. View Source
Applications of L-AGPA Hydrochloride
Nonlinear Optical Crystal Engineering
This compound serves as a high‑performance crystalline template for second harmonic generation (SHG) studies, delivering an 8‑fold higher SHG response than L‑arginine hydrochloride in monochloride salt form [1]. Materials scientists investigating organic nonlinear optical crystals should select this compound over standard L‑arginine salts when enhanced SHG output is required for frequency‑doubling applications.
Arginase I Structural Biology and Inhibitor Probes
As a non‑hydrolyzable substrate analog, (S)-2-amino-3-guanidinopropanoic acid hydrochloride binds human arginase I without undergoing catalysis, making it an ideal crystallographic probe for mapping active‑site geometry [1]. Researchers studying arginase‑mediated regulation of nitric oxide bioavailability should use this compound as a binding‑competent, unreactive control, whereas L‑arginine would be consumed during the experiment.
Chemosensory Receptor Pharmacology
L‑AGPA exhibits distinct taste receptor binding characteristics—recognizing only one affinity state while competing with L‑[³H]arginine binding—making it a valuable stereochemical probe for dissecting gustatory receptor pharmacology in fish and comparative vertebrate models [1]. This compound enables receptor‑mapping experiments where the multi‑affinity‑state binding of native L‑arginine would confound interpretation.
Peptide and Peptidomimetic Synthesis
The truncated guanidino‑bearing side chain of AGPA allows site‑specific substitution of arginine residues in synthetic peptides, enabling researchers to probe the steric and conformational requirements of arginine‑recognition domains [1]. Since AGPA can substitute for arginine in peptide sequences while altering biological and physical properties, it is positioned as a procurement‑relevant building block for structure‑activity relationship (SAR) campaigns in peptide therapeutics.
Application
Selection Property
Validation Focus
Nonlinear optical crystal studies
SHG output profile
Crystalline salt form SHG response
Arginase I structural studies
Non‑hydrolyzable binding
Active‑site occupancy without catalysis
Chemosensory receptor mapping
Single affinity state binding
Competition with L‑arginine binding
Peptidomimetic SAR studies
Truncated side‑chain substitution
Arginine‑recognition domain steric probing
[1] Rejnhardt P, Wojciechowski J, et al. scite author profile entry. (S)-2-amino-3-guanidiniumpropanoic acid monochloride has 8 times better SHG response than L-argininium monochloride. View Source
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